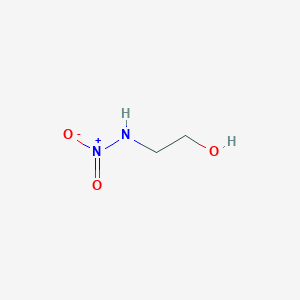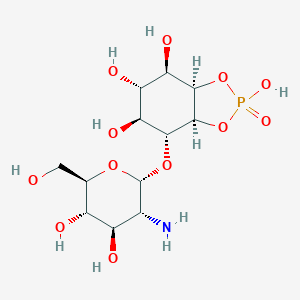![molecular formula C24H28Cl4N2O2 B140380 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde CAS No. 125518-25-4](/img/structure/B140380.png)
2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde: , also known as Muscarinic toxin 7, is a peptide derived from the venom of the African mamba snake (Dendroaspis angusticeps). This compound is part of a family of small peptides consisting of 65 amino acid residues. It primarily targets the M1-subtype of muscarinic receptors, which are a type of acetylcholine receptor found in the central and peripheral nervous systems .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods: : Industrial production of this compound is not common due to its complex structure and the difficulty in synthesizing large quantities. Instead, it is often extracted from the venom of the African mamba snake. The extraction process involves milking the snake to obtain the venom, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
化学反应分析
Types of Reactions: : 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like dithiothreitol for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the peptide.
Major Products: : The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, which are crucial for the stability and activity of the peptide .
科学研究应用
Chemistry: : In chemistry, 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde is used as a tool to study the structure and function of muscarinic receptors. It helps in understanding the binding interactions and conformational changes that occur upon ligand binding.
Biology: : In biological research, this compound is used to investigate the role of muscarinic receptors in various physiological processes. It is particularly useful in studying the signaling pathways and cellular responses mediated by these receptors.
Medicine: : In medicine, this compound has potential therapeutic applications due to its ability to selectively target muscarinic receptors. It is being explored as a potential treatment for neurological disorders such as Alzheimer’s disease, where dysregulation of cholinergic signaling is implicated.
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for designing new drugs that can modulate muscarinic receptor activity .
作用机制
2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde exerts its effects by binding to the M1-subtype of muscarinic receptors. This binding inhibits the receptor’s ability to interact with its natural ligand, acetylcholine, thereby blocking the downstream signaling pathways. The molecular targets of this compound include the receptor’s orthosteric site, where it forms stable interactions that prevent acetylcholine from binding. The pathways involved in its mechanism of action include the inhibition of G-protein coupled receptor signaling, which leads to a decrease in intracellular calcium levels and subsequent inhibition of cellular responses .
相似化合物的比较
Similar Compounds: : Similar compounds to 2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde include other muscarinic toxins such as Muscarinic toxin 1, Muscarinic toxin 2, and Muscarinic toxin 3. These toxins also target muscarinic receptors but may have different selectivity profiles and binding affinities.
Uniqueness: : this compound is unique due to its high selectivity for the M1-subtype of muscarinic receptors. This selectivity makes it a valuable tool for studying the specific functions of M1 receptors without affecting other subtypes. Additionally, its ability to form stable interactions with the receptor’s orthosteric site distinguishes it from other muscarinic toxins .
属性
CAS 编号 |
125518-25-4 |
|---|---|
分子式 |
C24H28Cl4N2O2 |
分子量 |
518.3 g/mol |
IUPAC 名称 |
2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde |
InChI |
InChI=1S/C24H28Cl4N2O2/c25-9-13-29(14-10-26)23(17-31)21-5-1-19(2-6-21)20-3-7-22(8-4-20)24(18-32)30(15-11-27)16-12-28/h1-8,17-18,23-24H,9-16H2 |
InChI 键 |
GFRHEOMWAJJZSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(C=O)N(CCCl)CCCl)C(C=O)N(CCCl)CCCl |
同义词 |
alpha, alpha'-bis(di(2-chloroethyl)amino)-4,4'-(2-biacetophenone) toxin 7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)





![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B140330.png)
![(S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B140331.png)

